N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide
Overview
Description
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide is an organic compound with the molecular formula C24H24N2O3 It is known for its complex structure, which includes benzyl, methyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylphenol with acetic anhydride to form 4-methylphenoxyacetate.
Amidation: The intermediate is then reacted with methylamine to form the corresponding amide.
Benzylation: The final step involves the reaction of the amide with benzyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives, while reduction can produce benzylamines.
Scientific Research Applications
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{methyl[(4-chlorophenoxy)acetyl]amino}benzamide
- N-benzyl-2-{methyl[(4-fluorophenoxy)acetyl]amino}benzamide
- N-benzyl-2-{methyl[(4-bromophenoxy)acetyl]amino}benzamide
Uniqueness
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-benzyl-2-[methyl-[2-(4-methylphenoxy)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-18-12-14-20(15-13-18)29-17-23(27)26(2)22-11-7-6-10-21(22)24(28)25-16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYMNMAPKXTGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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